



Application Note: Spectroscopic Data for the Structural Elucidation of Hericenone J

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone J is a bioactive aromatic compound isolated from the fruiting bodies of the Lion's Mane mushroom (Hericium erinaceus).[1] This class of compounds has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1] The structural elucidation of Hericenone J is a critical step in understanding its chemical properties and biological activity. This document provides a comprehensive overview of the spectroscopic data and experimental protocols used to determine the structure of Hericenone J, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

The definitive structure of **Hericenone J** was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed insights into the molecule's atomic connectivity, functional groups, and overall three-dimensional structure.

Physicochemical Properties of Hericenone J



Property	Value
Molecular Formula	C19H24O4[2]
Molecular Weight	316.39 g/mol [1]
IUPAC Name	6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy- 5-methoxy-3H-2-benzofuran-1-one[2]
Appearance	White powder
Source	Hericium erinaceus (Lion's Mane Mushroom)[1]

Spectroscopic Data for Structural Elucidation

The structural determination of **Hericenone J** relies on the careful analysis and interpretation of data from various spectroscopic methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is employed to determine the precise molecular formula of the compound.

lon	Calculated m/z	Found m/z
[M+H]+	317.1747	317.1747

This data confirms the molecular formula of Hericenone J as C₁₉H₂₄O₄.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in CDCl₃.



Position	δΗ (ррт)	Multiplicity	J (Hz)
4	6.40	S	
1'	3.33	d	7.2
2'	5.23	t	7.2
4'	2.05	m	
5'	2.10	m	
6'	5.08	t	6.8
8'	1.74	S	
9'	1.67	s	-
10'	1.59	S	_
OCH ₃	3.84	S	-
CH ₂ -3	5.22	S	-

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The data presented below was acquired in CDCl₃.



Position	δC (ppm)
1	170.8
3	69.1
3a	114.3
4	98.2
5	162.7
6	115.8
7	158.4
7a	145.9
1'	22.3
2'	122.5
3'	139.1
4'	39.8
5'	26.3
6'	124.0
7'	131.7
8'	16.2
9'	25.7
10'	17.7
OCH ₃	56.1

Experimental Protocols Isolation and Purification of Hericenone J

The isolation of ${\bf Hericenone\ J}$ from Hericium erinaceus involves a multi-step process of extraction and chromatography.



Extraction:

- Dried and powdered fruiting bodies of H. erinaceus are extracted with methanol (MeOH) at room temperature.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning:

- The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol.
- The EtOAc-soluble fraction, which typically contains compounds of medium polarity like
 Hericenone J, is collected.

Chromatographic Separation:

- The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound are pooled and further purified by reversedphase (RP-18) column chromatography using a methanol-water gradient.
- Final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure **Hericenone J**.

Spectroscopic Analysis

- NMR Spectroscopy:
 - A sample of pure **Hericenone J** is dissolved in deuterated chloroform (CDCl₃).
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a suitable NMR spectrometer.

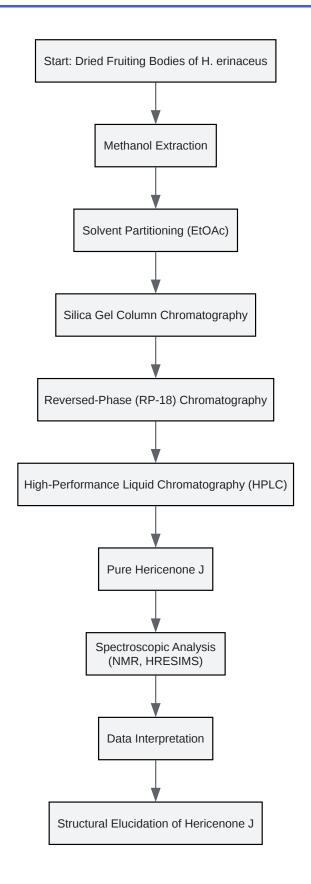


- Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry:
 - High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
 - The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Logical Workflow for Structural Elucidation

The process of determining the structure of a novel natural product like **Hericenone J** follows a systematic workflow.





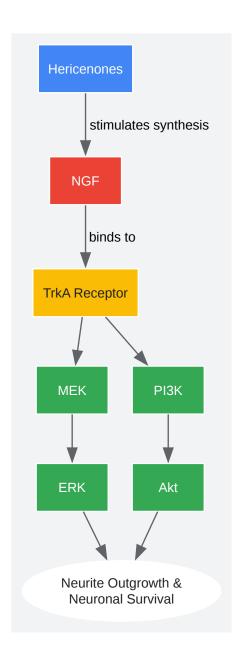
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Workflow for the isolation and structural elucidation of **Hericenone J**.



Signaling Pathway of Hericenones

Hericenones, including **Hericenone J**, are known to stimulate Nerve Growth Factor (NGF) synthesis, which is crucial for the growth, maintenance, and survival of neurons.[3][4] The neurotrophic effects of hericenones are often mediated through the TrkA receptor and its downstream signaling pathways, such as the MEK/ERK and PI3K-Akt pathways.[5][6][7]



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Proposed signaling pathway for hericenone-induced neurotrophic effects.



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